2-Pyrrolidin-1-ylnicotinic acid hydrochloride
Description
2-Pyrrolidin-1-ylnicotinic acid hydrochloride is a nicotinic acid derivative featuring a pyrrolidine substituent at the 2-position of the pyridine ring and a carboxylic acid group at the 3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpyridine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c13-10(14)8-4-3-5-11-9(8)12-6-1-2-7-12;/h3-5H,1-2,6-7H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUSVOHPNZGZSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052549-87-7 | |
| Record name | 2-(pyrrolidin-1-yl)pyridine-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride typically involves the reaction of nicotinic acid with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Nicotinic acid and pyrrolidine.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Procedure: Nicotinic acid is first converted to its acid chloride derivative using thionyl chloride. This intermediate is then reacted with pyrrolidine to form 2-Pyrrolidin-1-ylnicotinic acid. The final product is obtained as a hydrochloride salt by treating the amide with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Steps: Including recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to meet industry standards for pharmaceutical or chemical applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidin-1-ylnicotinic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the nicotinic acid moiety can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1.1. Nicotinic Receptor Modulation
2-Pyrrolidin-1-ylnicotinic acid hydrochloride has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, which are implicated in numerous neurological processes and disorders such as Alzheimer's disease and schizophrenia. These interactions suggest potential applications in neuropharmacology, particularly in developing drugs aimed at cognitive enhancement or neuroprotection .
1.2. Weight Management
Recent studies have highlighted the role of this compound in modulating metabolic pathways. It has been identified as a high-affinity ligand for melanin-concentrating hormone receptor 1 (MCHr1), demonstrating efficacy in promoting weight loss in diet-induced obese models. This suggests its potential as a therapeutic agent for obesity management .
Medicinal Chemistry
2.1. Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, condensation reactions involving nicotinic acid have led to the development of new acylhydrazones that exhibit antibacterial properties against Gram-positive bacteria . This highlights its utility in creating novel pharmacophores for drug discovery.
2.2. Cancer Therapeutics
Research has indicated that derivatives of this compound may possess anti-cancer properties by inhibiting specific protein kinases associated with tumor growth and survival pathways. Compounds targeting IKKε and TBK1 have shown promise in preclinical models, suggesting that this compound could be pivotal in developing targeted cancer therapies .
Biochemical Studies
3.1. Mechanistic Insights
Studies utilizing molecular docking techniques have elucidated the binding mechanisms of this compound to various biological targets, providing insights into its pharmacodynamics and potential side effects. Understanding these interactions is crucial for optimizing its therapeutic index and minimizing adverse effects during clinical use .
3.2. In Vitro Activity
In vitro assays have demonstrated that compounds derived from this compound can inhibit collagen accumulation and prolyl-4-hydroxylase activity, which are critical in fibrotic diseases. These findings suggest that this compound may be beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and systemic sclerosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-ylnicotinic acid hydrochloride involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the nicotinic acid moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed effects. For example, it may act as an agonist or antagonist at nicotinic acetylcholine receptors, influencing neurotransmission.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-pyrrolidin-1-ylnicotinic acid hydrochloride and related compounds:
Notes:
Functional Group and Pharmacological Implications
- Pyrrolidine vs.
- Carboxylic Acid Position : Nicotinic acid (3-carboxy pyridine) derivatives like the target compound may exhibit distinct metal-chelating or hydrogen-bonding properties compared to isonicotinic acid (4-carboxy pyridine) analogs .
Biological Activity
2-Pyrrolidin-1-ylnicotinic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Overview
- IUPAC Name : this compound
- Molecular Formula : C11H14ClN3O2
- Molecular Weight : 257.70 g/mol
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in various neurological processes, including neurotransmission and neuroprotection. The compound acts as a ligand, modulating receptor activity, which can lead to various physiological responses.
Key Mechanisms:
- Receptor Activation : The compound binds to nAChRs, leading to an influx of calcium ions (Ca²+) into cells, which is essential for neurotransmitter release and synaptic plasticity.
- Neuroprotective Effects : By enhancing cholinergic signaling, it may protect neurons from excitotoxicity and apoptosis.
- Anti-inflammatory Properties : There is evidence suggesting that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
1. Neuroprotective Effects
Studies have shown that this compound exhibits neuroprotective effects in models of neurodegenerative diseases. It has been reported to improve cognitive function and memory retention in animal models by enhancing cholinergic transmission.
2. Anti-Cancer Activity
Research indicates that this compound may possess anti-cancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
3. Anti-inflammatory Effects
The compound has demonstrated potential in reducing inflammation in various models. It inhibits the expression of inflammatory mediators and cytokines, suggesting its role as an anti-inflammatory agent.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds known for their biological activities.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Nicotinic Acid | Lipid metabolism regulation | Essential for energy metabolism |
| Varenicline | Smoking cessation aid | Partial agonist at nAChRs |
| Galantamine | Alzheimer's treatment | Reversible AChE inhibitor |
Q & A
Q. What experimental strategies are recommended for synthesizing 2-pyrrolidin-1-ylnicotinic acid hydrochloride?
A multistep synthesis approach is typically employed, involving nucleophilic substitution or coupling reactions. For example, a pyridine derivative (e.g., 2-chloronicotinic acid) can react with pyrrolidine under basic conditions to form the pyrrolidinyl substituent, followed by hydrochloric acid treatment to yield the hydrochloride salt. Reaction optimization (e.g., solvent selection, temperature, and stoichiometry) is critical to improving yield . Characterization via -NMR, -NMR, and mass spectrometry is essential to confirm structural integrity .
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
Cross-validate data using standardized protocols. For instance, solubility can be tested in buffered aqueous solutions (pH 1–12) and polar aprotic solvents (DMSO, DMF). Stability studies under varying temperatures and humidity levels should follow ICH guidelines. Conflicting data may arise from impurities or polymorphic forms, necessitating HPLC purity analysis (>95%) and X-ray crystallography for definitive confirmation .
Q. What safety precautions are mandatory when handling this compound?
Use personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation of fine particles. In case of skin contact, wash immediately with water for 15 minutes. Store the compound in a moisture-free environment at 2–8°C to prevent decomposition .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of the pyrrolidine moiety in modulating biological activity?
Computational methods (e.g., molecular docking or MD simulations) can predict interactions between the pyrrolidine group and biological targets (e.g., enzymes or receptors). Pair this with SAR studies by synthesizing analogs with modified substituents (e.g., piperidine or morpholine rings) to evaluate changes in binding affinity or selectivity .
Q. What methodologies are effective for analyzing degradation products of this compound under stressed conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure) coupled with LC-MS/MS can identify degradation pathways. Quantify impurities using a validated HPLC method with a C18 column and UV detection at 254 nm. Compare degradation profiles with reference standards to assign structural identities .
Q. How can researchers optimize catalytic applications of this compound in asymmetric synthesis?
Screen chiral ligands (e.g., BINAP or salen derivatives) in combination with transition metals (e.g., Pd or Cu) to enhance enantioselectivity. Monitor reaction progress via -NMR or chiral HPLC. Kinetic studies (Eyring plots) can elucidate activation parameters and guide temperature/pressure optimization .
Methodological Best Practices
Q. How should experimental protocols be documented to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Describe synthetic procedures in detail, including solvent volumes, reaction times, and purification steps (e.g., column chromatography gradients).
- Provide spectral data (NMR shifts, IR peaks) in supplementary materials.
- For known compounds, cite prior literature; for novel derivatives, include elemental analysis and high-resolution mass spectrometry (HRMS) data .
Q. What statistical approaches are suitable for resolving contradictory bioactivity data across studies?
Use meta-analysis to pool data from independent studies, adjusting for variables like cell line variability or assay conditions (e.g., incubation time, concentration ranges). Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to identify significant outliers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
